molecular formula C16H20N4O2 B2778955 1-cyclohexyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea CAS No. 899985-19-4

1-cyclohexyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea

Cat. No.: B2778955
CAS No.: 899985-19-4
M. Wt: 300.362
InChI Key: HQSUCFXSNJTEBA-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is a chemical compound with the molecular formula C16H20N4O2 It is known for its unique structure, which includes a cyclohexyl group, a phthalazinone moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea typically involves the reaction of cyclohexyl isocyanate with 4-oxo-3H-phthalazin-1-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product meets the required purity standards. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-cyclohexyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea shares structural similarities with other urea derivatives and phthalazinone-containing compounds.

Uniqueness

  • The unique combination of a cyclohexyl group, a phthalazinone moiety, and a urea linkage distinguishes this compound from other similar molecules. This unique structure contributes to its specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-cyclohexyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-15-13-9-5-4-8-12(13)14(19-20-15)10-17-16(22)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,20,21)(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSUCFXSNJTEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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